5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
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Overview
Description
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is a complex organic compound with the molecular formula C19H14N4O2 It is known for its unique structure, which combines a naphthalene ring, a pyrazole ring, and a furan ring, connected through various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-naphthalen-1-yl-2H-pyrazole-3-carboxylic acid with furan-2-carbaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazones or hydrazides.
Scientific Research Applications
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid pyridin-2-ylmethylene-hydrazide
- 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide
- 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid pyridin-4-ylmethylene-hydrazide
Uniqueness
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the naphthalene, pyrazole, and furan rings in a single molecule provides a versatile scaffold for further functionalization and exploration in various research fields .
Biological Activity
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is a complex organic compound recognized for its potential biological activities. This compound integrates a naphthalene moiety, a pyrazole ring, and a furan-derived hydrazide, which together contribute to its diverse pharmacological properties. The molecular formula is C19H14N4O2 with a molecular weight of approximately 330.349 g/mol .
Chemical Structure and Properties
The unique structure of this compound enhances its reactivity and biological activity. The presence of both naphthalene and furan rings in conjunction with the hydrazide functionality is believed to amplify its pharmacological effects compared to simpler derivatives.
Property | Value |
---|---|
Molecular Formula | C19H14N4O2 |
Molecular Weight | 330.349 g/mol |
CAS Number | 1310363-33-7 |
Biological Activities
Research indicates that compounds containing pyrazole and hydrazide functionalities exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
Studies have shown that derivatives of pyrazole can significantly reduce inflammation. For instance, compounds similar to 5-naphthalen-1-YL-2H-pyrazole have been tested in models such as carrageenan-induced edema in rats, demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed promising results against E. coli, Bacillus subtilis, and fungal strains like Aspergillus niger. These findings suggest that the compound could serve as a template for developing new antimicrobial agents .
3. Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have shown that they can inhibit the growth of cancer cell lines. For example, specific derivatives have demonstrated cytotoxic effects on various tumor cells, indicating their potential as anticancer agents .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Case Study 1: A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The most potent derivative exhibited significant reduction in edema comparable to indomethacin .
- Case Study 2: Another study focused on the synthesis of hydrazone derivatives from pyrazoles showed promising results against Mycobacterium tuberculosis (MTB). The synthesized compounds were tested at concentrations as low as 6.25 µg/mL, with one compound achieving 98% inhibition compared to standard treatments .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity: Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Antimicrobial Mechanisms: The hydrazide functionality may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Cytotoxic Effects: The structural characteristics allow for interaction with DNA or cellular proteins involved in proliferation and apoptosis.
Properties
Molecular Formula |
C19H14N4O2 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H14N4O2/c24-19(23-20-12-14-7-4-10-25-14)18-11-17(21-22-18)16-9-3-6-13-5-1-2-8-15(13)16/h1-12H,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
WJVGBOZDPMWXFY-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
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